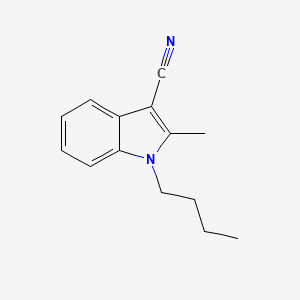
1-Butyl-2-methyl-1H-indole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-2-methyl-1H-indole-3-carbonitrile is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
The synthesis of 1-Butyl-2-methyl-1H-indole-3-carbonitrile involves several steps. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions typically include glacial acetic acid and concentrated hydrochloric acid . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-Butyl-2-methyl-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Butyl-2-methyl-1H-indole-3-carbonitrile has diverse applications in scientific research:
Chemistry: It is used as a precursor for synthesizing various biologically active compounds.
Biology: Its derivatives are studied for their potential antiviral, anticancer, and antimicrobial activities.
Medicine: Research focuses on its potential therapeutic applications, including drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Butyl-2-methyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific derivative and its application.
Comparison with Similar Compounds
1-Butyl-2-methyl-1H-indole-3-carbonitrile can be compared with other indole derivatives, such as:
Indole-3-carbaldehyde: Known for its role in multicomponent reactions and biological activities.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbonitrile: Used in the synthesis of biologically active compounds. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of scientific research.
Properties
CAS No. |
922184-62-1 |
|---|---|
Molecular Formula |
C14H16N2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
1-butyl-2-methylindole-3-carbonitrile |
InChI |
InChI=1S/C14H16N2/c1-3-4-9-16-11(2)13(10-15)12-7-5-6-8-14(12)16/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
HDNNXJNBVSHZRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(C2=CC=CC=C21)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















